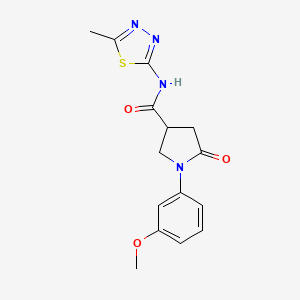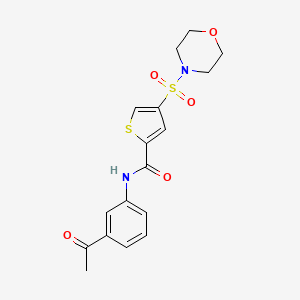![molecular formula C15H14F2N2O B4410587 N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide, also known as DFB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. DFB belongs to the class of N-phenylbenzamides, which are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes, receptors, and ion channels. This compound may also affect various signaling pathways that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the specific target and tissue type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response. In sensory neurons, this compound has been shown to block the activity of specific ion channels, leading to the reduction of pain signals.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to interact with specific molecular targets. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Future Directions
There are several future directions for the research on N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide. One potential direction is to explore the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its anticancer effects. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the development of new synthesis methods and purification techniques may improve the yield and purity of this compound, making it more accessible for research and clinical applications.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and survival.
In inflammation research, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound exerts its anti-inflammatory effects by blocking the activation of specific signaling pathways that are involved in the inflammatory response.
In pain research, this compound has been shown to exhibit analgesic effects by blocking the activity of specific ion channels that are involved in the transmission of pain signals. This compound exerts its analgesic effects by reducing the excitability of sensory neurons in the peripheral and central nervous systems.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-19(2)11-8-6-10(7-9-11)18-15(20)14-12(16)4-3-5-13(14)17/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSRVAFDPCJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)

![4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B4410570.png)
![2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)

![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)

